molecular formula C14H12ClF9N2O B11494356 N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide

N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide

Cat. No.: B11494356
M. Wt: 430.69 g/mol
InChI Key: BVRZMHARIKSGLA-UHFFFAOYSA-N
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Description

N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide is a complex organic compound characterized by the presence of multiple halogen atoms and a propanamide group. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide typically involves multiple steps. One common method includes the initial preparation of the 2-chloro-5-(trifluoromethyl)aniline, followed by its reaction with hexafluoropropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)aniline: Shares the chloro and trifluoromethyl groups but lacks the hexafluoropropan-2-yl and propanamide moieties.

    Hexafluoropropan-2-yl chloride: Contains the hexafluoropropan-2-yl group but lacks the aromatic and amide components.

Uniqueness

N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide is unique due to its combination of multiple halogen atoms and functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C14H12ClF9N2O

Molecular Weight

430.69 g/mol

IUPAC Name

N-[2-[2-chloro-5-(trifluoromethyl)anilino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H12ClF9N2O/c1-6(2)10(27)26-12(13(19,20)21,14(22,23)24)25-9-5-7(11(16,17)18)3-4-8(9)15/h3-6,25H,1-2H3,(H,26,27)

InChI Key

BVRZMHARIKSGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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